molecular formula C8H7N3S B060801 2-Benzothiazolecarboximidamide CAS No. 195066-20-7

2-Benzothiazolecarboximidamide

Cat. No. B060801
M. Wt: 177.23 g/mol
InChI Key: UYCSUJHXRRURIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzothiazolecarboximidamide is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is a derivative of benzothiazole, which is a heterocyclic aromatic compound that contains both sulfur and nitrogen in its ring structure.

Mechanism Of Action

The mechanism of action of 2-Benzothiazolecarboximidamide is not yet fully understood. However, it is believed to bind to metal ions through its imidazole and thiazole groups. This binding causes a conformational change in the molecule, which leads to the emission of a fluorescent signal.

Biochemical And Physiological Effects

2-Benzothiazolecarboximidamide has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects on cells or organisms. However, its ability to selectively bind to metal ions has potential implications for the study of metal ion homeostasis and the role of metal ions in disease.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using 2-Benzothiazolecarboximidamide in lab experiments is its high selectivity for certain metal ions. This property makes it a useful tool for studying the role of metal ions in biological processes. However, one limitation of this compound is its relatively low quantum yield, which can make it difficult to detect in some experimental settings.

Future Directions

There are several potential future directions for the study of 2-Benzothiazolecarboximidamide. One area of interest is the development of more sensitive and selective fluorescent probes for metal ions. Additionally, the role of metal ions in disease is an area of active research, and 2-Benzothiazolecarboximidamide may have potential applications in this field. Finally, the development of new synthetic methods for 2-Benzothiazolecarboximidamide may lead to improved yields and more efficient production of this compound.

Synthesis Methods

The synthesis of 2-Benzothiazolecarboximidamide is a multi-step process that involves the reaction of benzothiazole with various reagents. One such method involves the reaction of benzothiazole with cyanamide to form 2-Amino-1,3-benzothiazole. This compound is then reacted with ethyl chloroformate to form 2-Ethoxycarbonylamino-1,3-benzothiazole. Finally, this compound is reacted with ammonium hydroxide to form 2-Benzothiazolecarboximidamide.

Scientific Research Applications

2-Benzothiazolecarboximidamide has been extensively studied for its potential use in scientific research. One of its primary applications is as a fluorescent probe for the detection of metal ions in biological systems. This compound has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit a fluorescent signal upon binding. This property makes it a useful tool for studying the role of metal ions in biological processes.

properties

CAS RN

195066-20-7

Product Name

2-Benzothiazolecarboximidamide

Molecular Formula

C8H7N3S

Molecular Weight

177.23 g/mol

IUPAC Name

1,3-benzothiazole-2-carboximidamide

InChI

InChI=1S/C8H7N3S/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4H,(H3,9,10)

InChI Key

UYCSUJHXRRURIX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C(=N)N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=N)N

synonyms

2-Benzothiazolecarboximidamide(9CI)

Origin of Product

United States

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